![molecular formula C6H5ClN4O B13097490 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89581-76-0](/img/structure/B13097490.png)
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form the desired triazolopyrimidine scaffold . The reaction is usually carried out in the presence of a catalyst such as acetic acid or phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, leading to the formation of different derivatives.
Cyclization Reactions: The triazolopyrimidine scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts such as acetic acid or POCl3 are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities and properties .
科学研究应用
Medicinal Chemistry: The compound has shown promising anticancer, antiviral, and antibacterial activities. .
Industrial Applications: The compound can be used as an intermediate in the synthesis of other heterocyclic compounds, which are valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access.
Receptor Modulation: The compound can modulate the activity of specific receptors, leading to altered cellular signaling and physiological responses.
DNA Interaction: The compound can interact with DNA, leading to the disruption of DNA replication and transcription processes.
相似化合物的比较
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds in the triazolopyrimidine family:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
89581-76-0 |
|---|---|
分子式 |
C6H5ClN4O |
分子量 |
184.58 g/mol |
IUPAC 名称 |
5-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-2-4(7)10-6-8-3-9-11(5)6/h2-3H,1H3 |
InChI 键 |
FDNTXDIOQGJJMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC2=NC=NN12)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


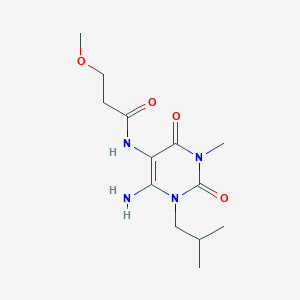


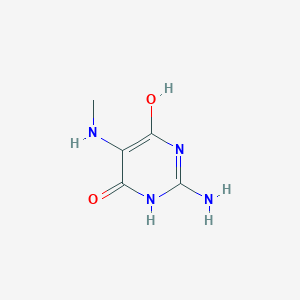
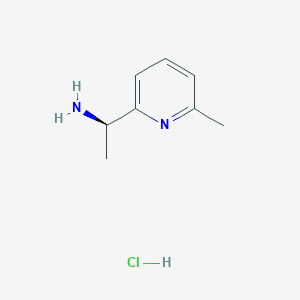

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
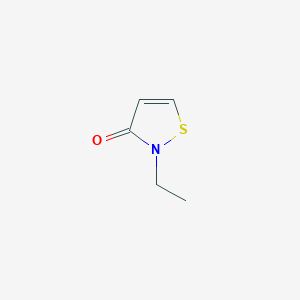
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
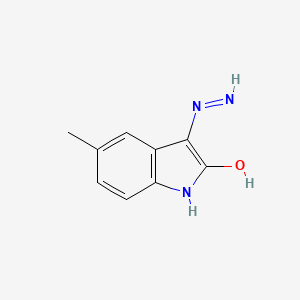
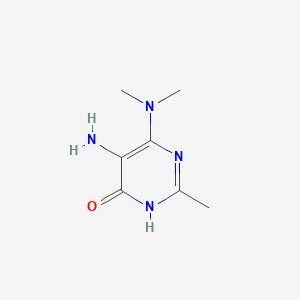

![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
